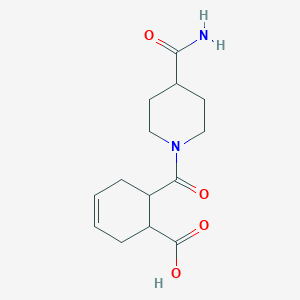

6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid appears to be a complex molecule that may be related to the piperidine family, which is known for its presence in various pharmaceutical agents. Piperidine derivatives are often synthesized for their potential biological activities and can be modified to enhance their properties or stability.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various cyclization reactions. For instance, a diastereoselective approach to synthesize cis and trans 3,4-disubstituted piperidines is described using carbonyl ene cyclization of aldehydes catalyzed by Lewis acid, which affords trans piperidines with high diastereomeric ratios . Additionally, Prins cyclization catalyzed by hydrochloric acid at low temperatures affords cis products . These methods could potentially be adapted for the synthesis of the compound , considering its piperidine and carbamoyl functional groups.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing nitrogen. The substitution on the piperidine ring can significantly affect the molecule's properties and reactivity. For example, the complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol has been studied, revealing a hydrogen-bonded-ion-pair complex in the crystalline state . This suggests that the molecular structure of 6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid could also involve significant hydrogen bonding, potentially affecting its stability and reactivity.

Chemical Reactions Analysis

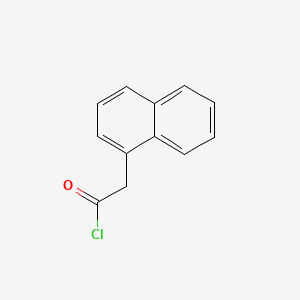

Piperidine derivatives can undergo various chemical reactions, including alkylation and displacement reactions. For instance, esters of certain bipyridine carboxylic acids are obtained by alkylation of piperidinium salts with iodoacetamide . Displacement reactions with piperidine can yield substituted naphthyridine derivatives . These reactions highlight the versatility of piperidine derivatives in chemical synthesis, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their substituents. For example, the stability of esters of bipyridine carboxylic acids has been investigated using HPLC, showing that solutions are stable for a month when protected from light . Spectroscopic studies of piperidine complexes can provide insights into their bonding and interactions, as seen with the piperidine-4-carboxylic acid complex . These studies suggest that the physical and chemical properties of 6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid would likely be influenced by its functional groups and the conditions under which it is stored and analyzed.

Applications De Recherche Scientifique

Chemical Synthesis and Biological Investigation

- The synthesis and biological investigation of cyclohexenone derivatives, including compounds with structures related to cyclohex-3-enecarboxylic acid, have been explored for their antibacterial activity. These compounds are synthesized through Michael condensation and have shown potential in antibacterial applications (Dawane et al., 2009).

Asymmetric Synthesis of Piperidines

- Research on the asymmetric synthesis of piperidines, using chiral building blocks derived from cyclohex-3-ene-1,6-diol, highlights the importance of such structural motifs in the synthesis of biologically active piperidine alkaloids (Celestini et al., 2002).

Novel Compounds with Antibacterial, Fungicidal, and Herbicidal Properties

- The isolation of novel compounds from endophytic fungi, including structures related to cyclohex-1-enecarboxylic acid, demonstrates the potential of such compounds in developing new antibacterial, fungicidal, and herbicidal agents (Dai et al., 2005).

NMR Discrimination of Piperidines

- Studies on the NMR discrimination of piperidines, involving crown ethers related to carboxylic acid compounds, provide insights into the analytical applications and enantiomeric purity assessments of piperidine derivatives (Lovely & Wenzel, 2006).

Propriétés

IUPAC Name |

6-(4-carbamoylpiperidine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-12(17)9-5-7-16(8-6-9)13(18)10-3-1-2-4-11(10)14(19)20/h1-2,9-11H,3-8H2,(H2,15,17)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVISWNODRFHSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2CC=CCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Carbamoyl-piperidine-1-carbonyl)-cyclohex-3-enecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)

![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)